molecular formula C23H18N4O3S B2877061 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione CAS No. 1207047-70-8

3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione

Cat. No.: B2877061
CAS No.: 1207047-70-8
M. Wt: 430.48
InChI Key: KUAQJUPBKAWPHF-UHFFFAOYSA-N
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Description

3-(2,5-Dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the quinazoline family This compound is characterized by its unique structure, which includes a quinazoline core, a thiophene ring, and an oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione typically involves multiple steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of anthranilic acid derivatives with formamide or its derivatives under acidic or basic conditions.

    Introduction of the 2,5-Dimethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction, where the quinazoline core is reacted with 2,5-dimethylbenzoyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Oxadiazole Moiety: The oxadiazole ring can be introduced via a cyclization reaction of a hydrazide derivative with a carboxylic acid or its derivatives under dehydrating conditions.

    Incorporation of the Thiophene Ring: The thiophene ring is typically introduced through a cross-coupling reaction, such as the Suzuki or Stille coupling, using appropriate thiophene derivatives and palladium catalysts.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it to an amine derivative.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the quinazoline core and the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles such as amines and thiols (for nucleophilic substitution) are commonly employed.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amine derivatives.

    Substitution: Various substituted quinazoline derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound may exhibit interesting pharmacological properties due to its structural similarity to known bioactive molecules. It could be investigated for its potential as an antimicrobial, anticancer, or anti-inflammatory agent.

Medicine

In medicine, the compound’s potential therapeutic effects are of interest. Its ability to interact with various biological targets could make it a candidate for drug development, particularly in the treatment of diseases where quinazoline derivatives have shown efficacy.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties. Its structural features may also make it suitable for use in organic electronics or as a component in specialty polymers.

Mechanism of Action

The mechanism of action of 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione would depend on its specific application. Generally, it may exert its effects by interacting with molecular targets such as enzymes, receptors, or nucleic acids. The quinazoline core is known to inhibit certain tyrosine kinases, which could be a potential pathway for its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline Derivatives: Compounds like gefitinib and erlotinib, which are used as tyrosine kinase inhibitors in cancer therapy.

    Oxadiazole Derivatives: Compounds such as raltegravir, an HIV integrase inhibitor.

    Thiophene Derivatives: Compounds like pioglitazone, used in the treatment of diabetes.

Uniqueness

What sets 3-(2,5-dimethylphenyl)-1-((3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)methyl)quinazoline-2,4(1H,3H)-dione apart is its combination of these three distinct moieties, which may confer unique chemical and biological properties not seen in simpler analogs

Properties

CAS No.

1207047-70-8

Molecular Formula

C23H18N4O3S

Molecular Weight

430.48

IUPAC Name

3-(2,5-dimethylphenyl)-1-[(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)methyl]quinazoline-2,4-dione

InChI

InChI=1S/C23H18N4O3S/c1-14-9-10-15(2)18(12-14)27-22(28)16-6-3-4-7-17(16)26(23(27)29)13-20-24-21(25-30-20)19-8-5-11-31-19/h3-12H,13H2,1-2H3

InChI Key

KUAQJUPBKAWPHF-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=NC(=NO4)C5=CC=CS5

solubility

not available

Origin of Product

United States

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